![molecular formula C8H11N B14245763 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene CAS No. 502430-90-2](/img/structure/B14245763.png)
9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azatricyclo[4210~2,5~]non-2(5)-ene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene typically involves a series of organic reactions. One common method includes the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate . This reaction yields a tricyclic intermediate, which is then further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar organic reaction pathways as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted tricyclic compounds.
Scientific Research Applications
9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene exerts its effects involves its interaction with specific molecular targets. These interactions often occur at the active sites of enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction mechanisms and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-4-oxo-3-azatricyclo[4.2.1.0~2,5~]non-7-en-9-yl benzoate
- 9-Methyl-9-azatricyclo[4.2.1.1~2,5~]decan-7-ol
- 4-Oxo-3-azatricyclo[4.2.1.0~2,5~]non-9-yl benzoate
Uniqueness
What sets 9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene apart from similar compounds is its specific tricyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific molecular interactions are required.
Properties
CAS No. |
502430-90-2 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
9-azatricyclo[4.2.1.02,5]non-2(5)-ene |
InChI |
InChI=1S/C8H11N/c1-2-6-5(1)7-3-4-8(6)9-7/h7-9H,1-4H2 |
InChI Key |
ITVXPKRFLSKCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(C1N2)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


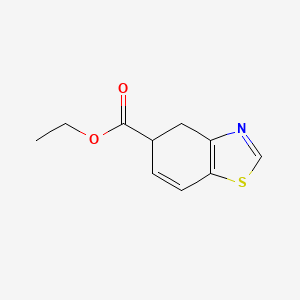
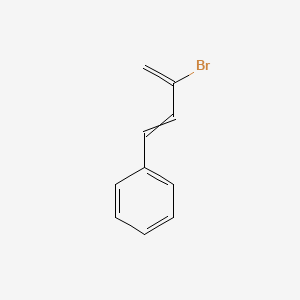
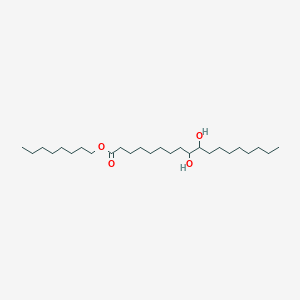

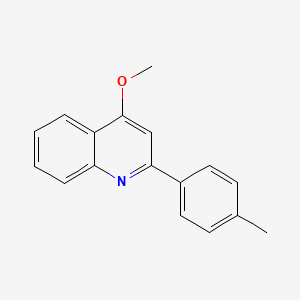
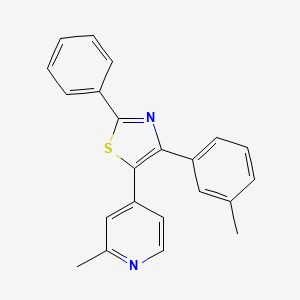


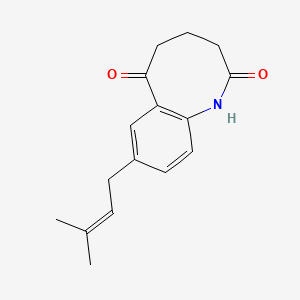
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)

![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)
